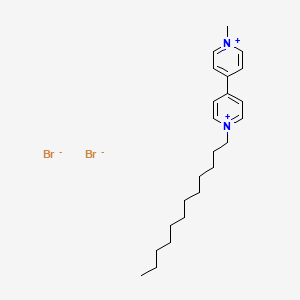
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- is a heterocyclic organic compound that features an oxazolidine ring with a 2-(2-chloro-4-dimethylaminophenyl) substituent. This compound is part of the broader class of oxazolidines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxazolidines are typically synthesized through the condensation of 2-amino alcohols with aldehydes or ketones . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the oxazolidine ring. For instance, the condensation of 2-aminoethanol with 2-chloro-4-dimethylaminobenzaldehyde under acidic conditions can yield Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)-.
Industrial Production Methods
Industrial production of oxazolidines may involve continuous flow processes to enhance efficiency and yield. These processes often utilize readily available starting materials and catalysts to streamline the synthesis. The use of flow reactors can also help in controlling reaction parameters more precisely, leading to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions to substitute the chloro group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- involves its interaction with specific molecular targets. For instance, oxazolidinones, a related class of compounds, inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby blocking protein synthesis and exerting antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents and specific applications.
Bisoxazolidines: Contain two oxazolidine rings and are used as performance modifiers in polyurethane coatings.
Uniqueness
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
73806-27-6 |
|---|---|
Fórmula molecular |
C11H15ClN2O |
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
3-chloro-N,N-dimethyl-4-(1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)8-3-4-9(10(12)7-8)11-13-5-6-15-11/h3-4,7,11,13H,5-6H2,1-2H3 |
Clave InChI |
FQHQFSYURCKMRK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)C2NCCO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


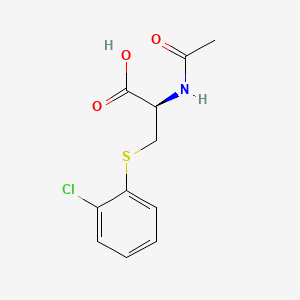
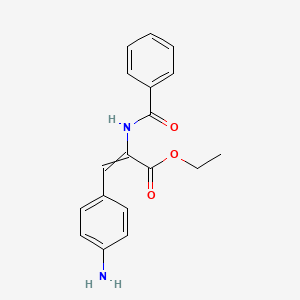
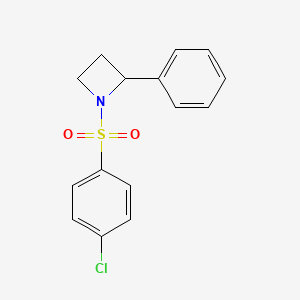

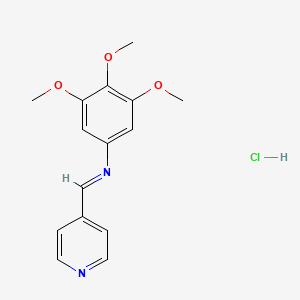

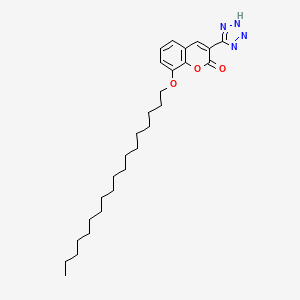
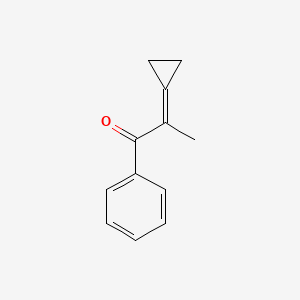

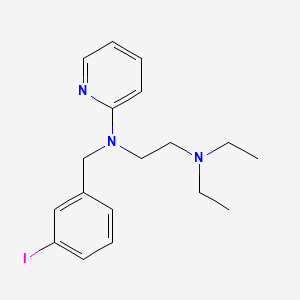
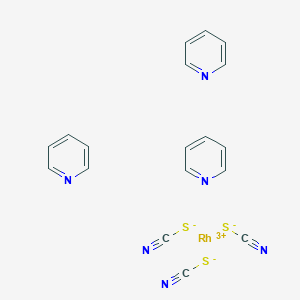

![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
